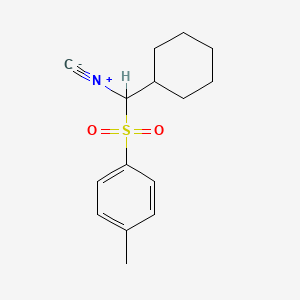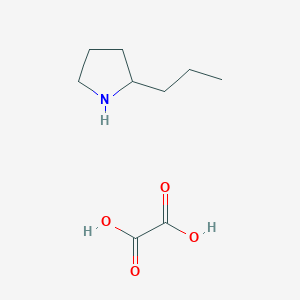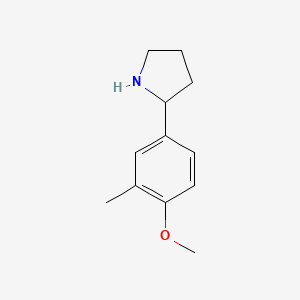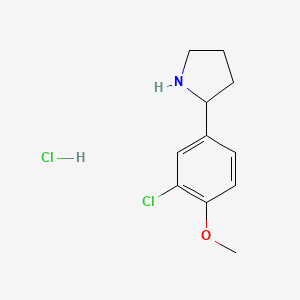
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride is a synthetic organic compound that belongs to the isoxazole family This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. This reaction is often carried out under mild conditions, such as room temperature, and in the presence of a suitable solvent like dichloromethane or toluene.
-
Introduction of the Aminoethyl Group: : The aminoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole derivative with an appropriate aminoethylating agent, such as 2-bromoethylamine hydrobromide, in the presence of a base like sodium hydroxide or potassium carbonate.
-
Addition of the Methylphenyl Group: : The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves reacting the isoxazole derivative with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
-
Formation of the Hydrochloride Salt: : The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid. This step is typically carried out in an aqueous solution, followed by crystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
-
Reduction: : Reduction reactions can target the isoxazole ring or the aminoethyl group. Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst are commonly used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group. Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amino group to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), sulfonyl chlorides (e.g., tosyl chloride)
Major Products Formed
Oxidation: Imines, oximes
Reduction: Reduced isoxazole derivatives, amines
Substitution: N-alkylated, N-acylated, and N-sulfonylated derivatives
Scientific Research Applications
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It can serve as a probe to investigate cellular processes and signaling pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against certain diseases and conditions, such as cancer, neurological disorders, and infectious diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the development of new materials and products.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes, receptors, and ion channels, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can influence signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. These pathways are crucial for regulating cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one hydrochloride: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
4-(2-Aminoethyl)-3-(4-chlorophenyl)isoxazol-5(2H)-one hydrochloride: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and interactions with biomolecules.
4-(2-Aminoethyl)-3-(4-methoxyphenyl)isoxazol-5(2H)-one hydrochloride: Features a methoxy group on the phenyl ring, affecting its solubility and pharmacokinetic properties.
Uniqueness
4-(2-Aminoethyl)-3-(4-methylphenyl)isoxazol-5(2H)-one hydrochloride is unique due to the presence of the methyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties. The compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-(4-methylphenyl)-2H-1,2-oxazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-8-2-4-9(5-3-8)11-10(6-7-13)12(15)16-14-11;/h2-5,14H,6-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHNYCHGMJHEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)ON2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)




![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/structure/B1356258.png)






